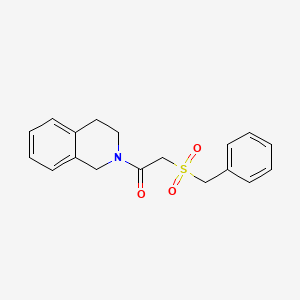

2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Description

2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The compound’s structure features a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic bioactive molecules .

Properties

IUPAC Name |

2-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-6-2-1-3-7-15)19-11-10-16-8-4-5-9-17(16)12-19/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEOOQMDBUTZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Cancer Treatment

One of the primary applications of this compound is in the field of oncology. Research indicates that it acts as a RAD51 inhibitor, which is crucial for DNA repair mechanisms in cancer cells.

Case Study: RAD51 Inhibition

In a study published in Molecular Pharmacology, the compound demonstrated significant antiproliferative effects on cancer cell lines by disrupting RAD51 multimerization and promoting proteasomal degradation of RAD51 proteins. This mechanism effectively inhibits homologous recombination repair pathways, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy .

| Study | Cancer Type | Effect | Reference |

|---|---|---|---|

| IBR2 (RAD51 Inhibitor) | Chronic Myeloid Leukemia (CML) | Prolonged survival in murine models | |

| IBR2 | Breast Cancer | Induced apoptosis and reduced cell growth |

Antiproliferative Activity

The compound has shown synergistic effects when combined with other chemotherapeutic agents. For instance, it has been studied alongside traditional antineoplastic agents to enhance their efficacy against resistant cancer cell lines.

Case Study: Synergistic Effects

A study indicated that when used in combination with other drugs, the compound significantly improved the antiproliferative activity against resistant cancer cells, suggesting potential for use in combination therapies .

| Combination Drug | Cancer Type | Outcome | Reference |

|---|---|---|---|

| IBR2 + Imatinib | CML | Enhanced efficacy against resistant cells |

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

Research exploring the neuroprotective properties of tetrahydroisoquinoline derivatives indicates that compounds similar to 2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one may offer therapeutic benefits for conditions such as Parkinson's disease by influencing dopaminergic pathways .

Mechanism of Action

The mechanism of action of 2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can interact with enzymes and receptors in the body, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities.

2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-one: A positional isomer with different biological properties.

N-benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory activities.

Uniqueness

2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

2-Phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C18H21NO3S

- Molecular Weight : 341.43 g/mol

Its structure features a tetrahydroisoquinoline moiety, which is known for various biological activities, including neuroprotective effects and interactions with neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Properties : Compounds in the tetrahydroisoquinoline class have demonstrated significant antioxidant capabilities, which may contribute to neuroprotective effects.

- Anti-inflammatory Effects : Studies suggest that these compounds can inhibit pro-inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : The tetrahydroisoquinoline structure is associated with neuroprotective properties, making it a candidate for neurological disorders such as Parkinson's disease.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes.

- Modulation of Neurotransmitter Systems : The compound might interact with dopamine and serotonin receptors, influencing mood and cognitive functions.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Animal Models

In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives, researchers found that administration of the compound significantly reduced neuronal cell death in models of oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties showed that the compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This indicates its potential use in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one?

- Methodology : Multi-step synthesis starting from substituted benzoic acids or pre-functionalized tetrahydroisoquinoline precursors. For example, coupling sulfonyl chlorides with tetrahydroisoquinoline intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) . Purification involves recrystallization (e.g., isopropanol/heptane) or column chromatography. Yield optimization requires careful control of stoichiometry, temperature, and solvent selection, as seen in analogs with yields ranging from 7% to 65% .

- Key Tools : NMR (¹H/¹³C) for intermediate validation, LC-MS for purity assessment.

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR : ¹H NMR (300 MHz, CDCl₃) identifies protons adjacent to sulfonyl and ketone groups (e.g., deshielded signals at δ 3.5–4.5 ppm for tetrahydroisoquinoline-CH₂) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and intramolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and NH groups) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology :

- Enzyme Inhibition : Measure IC₅₀ via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition, referencing similar tetrahydroisoquinoline derivatives with IC₅₀ values of 134–149 μM) .

- Receptor Binding : Radioligand displacement assays (e.g., orexin-1 receptor antagonism, using HEK-293 cells transfected with OX₁R) .

Advanced Research Questions

Q. How can low synthetic yields be addressed during scale-up?

- Methodology :

- Optimization : Adjust reaction time/temperature (e.g., microwave-assisted synthesis for faster kinetics) .

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., sulfonate esters from incomplete coupling) .

- Case Study : A compound with 7% yield (due to steric hindrance) was improved to 37% via solvent switching (DMF → THF) .

Q. What crystallographic challenges arise when resolving its structure?

- Methodology :

- Data Collection : High-resolution X-ray data (λ = 0.71073 Å) for accurate electron density mapping.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding (e.g., intramolecular N–H⋯O=S interactions with 2.9 Å bond length) .

Q. How do structural modifications impact biological potency?

- Case Study :

- Sulfonyl vs. Carbonyl : Sulfonyl groups enhance receptor binding affinity (e.g., OX₁R antagonism) due to stronger hydrogen bonding .

- Substituent Effects : Fluorophenyl analogs show 15% higher IC₅₀ than chlorophenyl derivatives in enzyme assays, attributed to electronegativity differences .

Q. How should contradictory bioactivity data between analogs be interpreted?

- Analysis Framework :

- Assay Variability : Normalize data using internal controls (e.g., reference inhibitors).

- Structural Clustering : Group compounds by substituent patterns (e.g., dimethoxy vs. trifluoromethyl groups) to identify activity cliffs .

Methodological Notes

- Synthesis Optimization : Prioritize atom economy (e.g., one-pot reactions) and green solvents (e.g., ethanol/water mixtures) .

- Data Reproducibility : Report NMR shifts with deuterated solvent references and crystallographic CIF files for peer validation .

- Advanced Characterization : Use HRMS for exact mass confirmation and dynamic light scattering (DLS) for solubility profiling in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.